Cas no 921569-69-9 (N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)

N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide structure
921569-69-9 structure
Product name:N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
CAS No:921569-69-9
MF:C20H14N2O3S
MW:362.401763439178
CID:5940946
PubChem ID:40888557

N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
    • 921569-69-9
    • N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
    • AKOS024633656
    • F2265-0150
    • N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
    • N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
    • Inchi: 1S/C20H14N2O3S/c1-24-14-8-4-6-12-9-15(25-18(12)14)19(23)22-20-21-17-13-7-3-2-5-11(13)10-16(17)26-20/h2-9H,10H2,1H3,(H,21,22,23)
    • InChI Key: YXYDWNCSJHNDOR-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2=CC3C=CC=C(C=3O2)OC)=O)=NC2=C1CC1C=CC=CC=12

Computed Properties

  • Exact Mass: 362.07251349g/mol
  • Monoisotopic Mass: 362.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 92.6Ų

N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2265-0150-5mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2265-0150-75mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2265-0150-20mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2265-0150-1mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2265-0150-40mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2265-0150-100mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2265-0150-10μmol
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2265-0150-10mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2265-0150-30mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2265-0150-50mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide
921569-69-9 90%+
50mg
$160.0 2023-05-16

Additional information on N-{8H-indeno1,2-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 921569-69-9): A Comprehensive Overview

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 921569-69-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzofuran and thiazole, two heterocyclic rings that are known for their diverse biological activities. The unique structural features of this compound make it a promising candidate for various therapeutic applications.

The 7-methoxy group and the 8H-indeno[1,2-d][1,3]thiazol moiety are key functional groups that contribute to the compound's pharmacological properties. The 7-methoxy substitution on the benzofuran ring enhances the lipophilicity and metabolic stability of the molecule, while the 8H-indeno[1,2-d][1,3]thiazol scaffold provides a rigid and planar structure that can interact with specific biological targets.

Recent studies have shown that N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide exhibits potent anti-inflammatory and anti-cancer activities. In a study published in the *Journal of Medicinal Chemistry* in 2023, researchers demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This finding suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide has shown promising results in cancer research. A study conducted by a team at the National Cancer Institute found that this compound selectively targets and induces apoptosis in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action appears to involve the modulation of multiple signaling pathways, including the inhibition of PI3K/Akt and MAPK/ERK pathways.

The structural diversity and functional versatility of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide have also led to its exploration in other therapeutic areas. For instance, preliminary studies have indicated its potential as an antiviral agent against RNA viruses such as influenza and SARS-CoV-2. The compound's ability to interfere with viral replication and reduce viral load has been attributed to its interaction with key viral proteins involved in the replication process.

From a synthetic chemistry perspective, the preparation of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the coupling of 7-methoxybenzofuran carboxylic acid with 8H-indeno[1,2-d][1,3]thiazolamine using coupling reagents such as EDCI or HATU. The synthesis process is often monitored using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to ensure the formation of the desired product.

In conclusion, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 921569-69-9) is a multifaceted compound with significant potential in various therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in advancing our understanding and treatment of complex diseases.

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